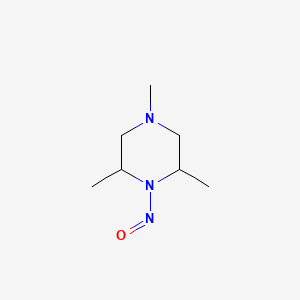
2,4,6-Trimethyl-1-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1-nitrosopiperazine is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
One of the primary applications of 2,4,6-trimethyl-1-nitrosopiperazine is in the study of carcinogenicity. Research has demonstrated its role as a potent carcinogen in laboratory animals. For example, studies involving rats and hamsters have shown robust tumor responses when exposed to this compound. The tumor incidence data collected from these studies have been instrumental in deriving toxicological parameters such as the TD50 (the dose at which 50% of the population exhibits tumor formation) .
Table 1: Summary of Carcinogenic Studies
| Study Type | Animal Model | Dose (mg/kg/day) | Tumor Type | Incidence (%) |
|---|---|---|---|---|
| Lifetime Exposure | Rats | 0.3 | Esophageal Tumors | 80 |
| Lifetime Exposure | Hamsters | 1.5 | Various Tumors | 87 |
Regulatory Implications
The compound is also significant in regulatory contexts, particularly concerning safety limits for nitrosamines in pharmaceuticals. Regulatory bodies have established acceptable intake limits based on the carcinogenic potential of compounds like this compound. For instance, the European Medicines Agency (EMA) has set a tentative acceptable intake limit of 178 ng/day for total nitrosamines based on risk assessments that include this compound .
Applications in Pharmaceutical Development
In pharmaceutical development, understanding the properties and risks associated with nitrosamines is crucial for ensuring drug safety. This compound serves as a reference point for evaluating similar compounds and assessing their potential risks during drug formulation. Its structure-activity relationship (SAR) studies help predict the carcinogenic potential of new drug candidates .
Case Studies
Several case studies highlight the implications of nitrosamine contamination in drugs:
-
Case Study: Valsartan Contamination
In a notable incident involving valsartan medications, the presence of nitrosamines like this compound raised concerns about cancer risk among users. Epidemiological studies suggested no overall increased risk for cancer; however, specific monitoring and regulatory actions were initiated to mitigate risks associated with nitrosamine impurities . -
Case Study: Nitroso-Sitagliptin
The assessment of nitroso-sitagliptin involved deriving limits based on analogs such as this compound. Initial limits were revised as more data became available regarding the compound's toxicity and reactivity .
Propiedades
Número CAS |
16642-58-3 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.217 |
Nombre IUPAC |
2,4,6-trimethyl-1-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3 |
Clave InChI |
AUNRQGMBZOEZRO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1N=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















